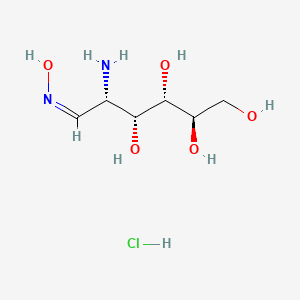
(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride typically involves multiple steps, including the formation of the hexane backbone, introduction of amino and hydroxyimino groups, and subsequent purification. Common reagents used in the synthesis include amino acids, hydroxylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of hydroxyimino groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent modifications with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol: Lacks the hydrochloride component, affecting its solubility and reactivity.
(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol acetate: Contains an acetate group instead of hydrochloride, altering its chemical properties.
Uniqueness
(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyimino groups
Properties
Molecular Formula |
C6H15ClN2O5 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6Z)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1-;/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
FBSKNFHFTDIXRN-ALBCHYMBSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](/C=N\O)N)O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=NO)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxyethyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748894.png)
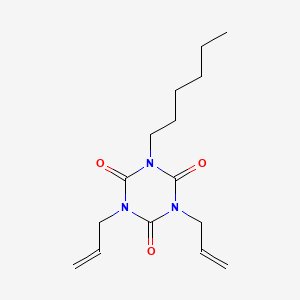
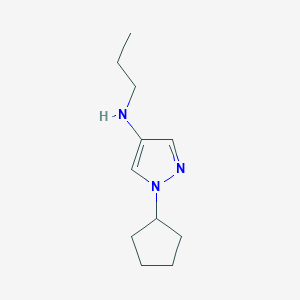
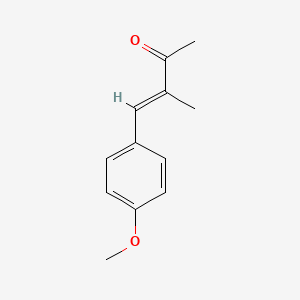
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748939.png)
![[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748940.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11748946.png)
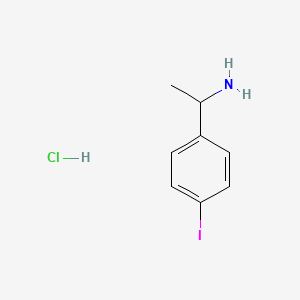
![1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748952.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748953.png)
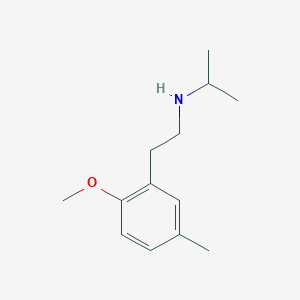
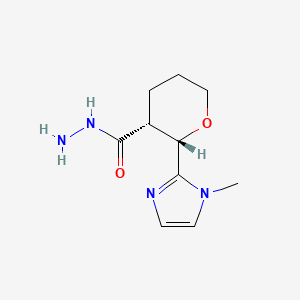
![[(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium](/img/structure/B11748967.png)
![1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748978.png)
